N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a but-2-yn-1-yl group, which introduces unique chemical properties.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse biological activities, which suggests that they may have a broad range of ADME properties .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be affected by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(4-(benzyl(methyl)amino)but-2-yn-1-amine) under basic conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and but-2-yn-1-yl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, it can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the but-2-yn-1-yl group, resulting in different chemical properties.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzamide: Lacks the thiazole ring, affecting its biological activity.
Uniqueness: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole core and the but-2-yn-1-yl group, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)20-22-17-11-5-6-12-18(17)25-20/h2-6,9-12H,13-15H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTTUULXEBOIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=NC2=CC=CC=C2S1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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